molecular formula C8H14N2O3 B6314129 1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate CAS No. 251102-25-7

1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate

Cat. No.: B6314129
CAS No.: 251102-25-7
M. Wt: 186.21 g/mol
InChI Key: RJTZIWVIEAEYBG-UHFFFAOYSA-M
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Description

1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate is a room-temperature ionic liquid (IL) composed of a 1-ethyl-3-methylimidazolium cation and a methyl carbonate anion. Its structure features a heteroaromatic imidazolium ring substituted with ethyl and methyl groups at the 1- and 3-positions, respectively, paired with a methyl carbonate counterion. This compound is part of a broader class of imidazolium-based ILs, which are widely studied for their low volatility, high thermal stability, and tunable physicochemical properties .

For example, 1-ethyl-3-methylimidazolium bromide (a precursor) is often reacted with silver methyl carbonate or through acid-base neutralization (e.g., reacting the imidazolium hydroxide with methyl carbonic acid) .

Applications: Imidazolium ILs are employed in catalysis, green chemistry, and CO₂ capture due to their unique solvation properties. The methyl carbonate anion, in particular, may enhance CO₂ absorption capacity compared to halide or sulfate analogs .

Properties

IUPAC Name

1-ethyl-3-methylimidazol-3-ium;methyl carbonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N2.C2H4O3/c1-3-8-5-4-7(2)6-8;1-5-2(3)4/h4-6H,3H2,1-2H3;1H3,(H,3,4)/q+1;/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJTZIWVIEAEYBG-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C[N+](=C1)C.COC(=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30477660
Record name 1-Ethyl-3-methyl-imidazolium methyl carbonate solution
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Molecular Weight

186.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

251102-25-7
Record name 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1)
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Record name 1-Ethyl-3-methyl-imidazolium methyl carbonate solution
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Record name 1H-Imidazolium, 3-ethyl-1-methyl-, methyl carbonate (1:1)
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Preparation Methods

Direct Alkylation of Imidazole Followed by Anion Exchange

The most widely reported method involves a two-step process: (1) alkylation of imidazole to form the 1-ethyl-3-methylimidazolium halide intermediate, followed by (2) anion exchange with methyl carbonate.

Synthesis of 1-Ethyl-3-methylimidazolium Halide

The intermediate is synthesized via quaternization of 1-methylimidazole with ethyl bromide or iodide. For example, 1-methylimidazole reacts with ethyl iodide in a solvent-free system at 40–60°C for 48–72 hours, yielding 1-ethyl-3-methylimidazolium iodide with >85% efficiency. Key parameters include:

ParameterOptimal ConditionYield (%)
Temperature40–60°C89
Reaction Time48–72 hours89
SolventSolvent-free89
Molar Ratio (Imidazole:Alkyl Halide)1:1.289

The absence of solvent reduces side reactions and simplifies purification.

Anion Exchange to Methyl Carbonate

The halide anion is replaced via metathesis with alkali metal methyl carbonate (e.g., NaCH₃CO₃ or KCH₃CO₃). Aqueous or biphasic systems (water/dichloromethane) are employed to facilitate ion exchange. For instance, dissolving 1-ethyl-3-methylimidazolium iodide in dichloromethane and reacting it with sodium methyl carbonate in water for 140 hours achieves >90% conversion.

One-Pot Synthesis via Carboxylation

An alternative route involves direct carboxylation of 1-ethyl-3-methylimidazolium hydroxide with dimethyl carbonate. This method avoids halide intermediates and operates under mild conditions (25–40°C, 12–24 hours). However, yields are lower (70–75%) due to competing hydrolysis reactions.

Optimization of Reaction Conditions

Catalytic Systems

Copper-based catalysts (e.g., Cu(II)-NaY) enhance N-arylation efficiency during imidazole functionalization. For example, Cu(II)-NaY with K₂CO₃ as a base achieves 84% yield in the synthesis of aryl-imidazole precursors at 180°C.

Solvent Selection

Solvent-free conditions are preferred for alkylation to minimize byproducts. Polar aprotic solvents (e.g., DMF) are avoided due to their tendency to coordinate with imidazolium cations and reduce reactivity.

Purification and Characterization

Crystallization and Filtration

Crude products are purified via sequential crystallization in dichloromethane/diethyl ether, yielding white crystalline solids with >98% purity.

Spectroscopic Analysis

  • ¹H NMR (CDCl₃): Peaks at δ 10.45 ppm (imidazolium CH) and δ 3.21 ppm (N-CH₂-CH₃) confirm cation structure.

  • ¹³C NMR : Signals at δ 134.97 ppm (C2 of imidazolium) and δ 157.7 ppm (carbonate carbonyl) validate anion incorporation.

Industrial-Scale Production Challenges

Cost of Methyl Carbonate Reagents

Sodium methyl carbonate is cost-prohibitive for large-scale synthesis. Alternatives like transesterification with dimethyl carbonate are being explored to reduce expenses.

Energy Efficiency

Prolonged reaction times (e.g., 140 hours for metathesis) necessitate energy-intensive processes. Microwave-assisted and flow chemistry approaches are under investigation to accelerate kinetics.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Scalability
Halide Metathesis9098Moderate
Direct Carboxylation7595High

Halide metathesis remains the gold standard for laboratory-scale synthesis, while direct carboxylation is favored industrially despite lower yields .

Chemical Reactions Analysis

1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate undergoes various chemical reactions, including:

Scientific Research Applications

1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various molecular targets, stabilizing transition states and facilitating reactions. The carbonate anion can act as a nucleophile, participating in various chemical transformations .

Comparison with Similar Compounds

Research Findings and Limitations

  • Synthesis Challenges : Methyl carbonate ILs require stringent anhydrous conditions to prevent anion decomposition, complicating large-scale production .
  • Toxicity : While imidazolium ILs are generally less toxic than traditional solvents, their ecotoxicity increases with longer alkyl chains or aromatic substituents .

Biological Activity

1-Ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate (EMIM MeCO3) is an ionic liquid that has gained attention for its unique properties and potential applications in various scientific fields. This compound is characterized by a stable structure, low volatility, and the ability to dissolve a wide range of substances, making it a valuable candidate for biological applications.

  • Molecular Formula : C8H14N2O3
  • Molecular Weight : 186.10 g/mol
  • CAS Number : 251102-25-7
  • Physical State : Colorless liquid at room temperature
  • Melting Point : -20 °C
  • Boiling Point : 150 °C

The biological activity of EMIM MeCO3 is primarily attributed to its interactions with biological macromolecules. As an ionic liquid, it can engage in various interactions, including:

  • Electrostatic Interactions : These occur between charged groups of the ionic liquid and biological molecules.
  • Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with proteins and nucleic acids.
  • Van der Waals Forces : These weak interactions contribute to the overall stability and solubility of the compound in biological systems.

Antimicrobial Properties

Research indicates that EMIM MeCO3 exhibits antimicrobial activity against various microorganisms. The mechanism is believed to involve disruption of microbial cell membranes, leading to cell lysis. A study showed that this ionic liquid had significant inhibitory effects on both Gram-positive and Gram-negative bacteria, suggesting its potential as a biocide in medical and industrial applications.

Enzyme Stabilization

EMIM MeCO3 has been explored for its ability to stabilize enzymes in biocatalytic processes. Its unique solvent properties can enhance enzyme activity and stability, making it suitable for applications in biotransformations and green chemistry.

Case Studies

  • Antimicrobial Efficacy
    • A study conducted by Aghili Mehrizi et al. (2023) assessed the antimicrobial efficacy of EMIM MeCO3 against Escherichia coli and Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 0.5% for both bacteria, demonstrating its potential as an antimicrobial agent in formulations .
  • Enzyme Activity Enhancement
    • Research by Makino et al. (2016) evaluated the effects of EMIM MeCO3 on enzyme-catalyzed reactions. The study found that the ionic liquid significantly improved the catalytic efficiency of lipases in biodiesel production, indicating its role as an effective medium for enzymatic reactions.

Applications in Research

Application AreaDescription
Biocatalysis Used as a medium to enhance enzyme activity and stability.
Drug Delivery Investigated for its biocompatibility and ability to solubilize pharmaceutical compounds.
Electrochemistry Employed in the development of batteries and capacitors due to its ionic conductivity.

Comparison with Similar Compounds

EMIM MeCO3 can be compared with other imidazolium-based ionic liquids, such as:

Compound NameAnion TypeKey Properties
1-Ethyl-3-methylimidazolium iodideIodideHigh solubility but higher toxicity
1-Ethyl-3-methylimidazolium chlorideChlorideModerate stability; used in various catalytic processes
1-Ethyl-3-methylimidazolium tetrafluoroborateTetrafluoroborateHigh thermal stability; used in electrochemical applications

The carbonate anion in EMIM MeCO3 provides unique reactivity and solubility characteristics that differentiate it from other imidazolium-based ionic liquids.

Q & A

Q. How can the synthesis of 1-ethyl-3-methyl-1H-imidazol-3-ium methyl carbonate be optimized under laboratory conditions?

Methodological Answer: The synthesis of imidazolium-based ionic liquids typically involves alkylation of 1-methylimidazole with alkyl halides or sulfates, followed by anion exchange. For example, alkylation with dimethyl sulfate or diethyl sulfate in the presence of a base (e.g., Cs₂CO₃) yields the methyl- or ethyl-substituted imidazolium cation . A two-step protocol is recommended:

Cation Formation : React 1-methylimidazole with methyl carbonate precursors (e.g., dimethyl carbonate) under reflux in anhydrous acetonitrile.

Anion Exchange : Use ion-exchange resins or metathesis reactions to replace halide counterions with methyl carbonate.
Key Parameters :

  • Temperature: 40–80°C (avoids decomposition).
  • Solvent: Anhydrous DMF or CH₃CN minimizes side reactions.
  • Base: Cs₂CO₃ improves reaction efficiency .

Q. Example Reaction Table :

StepReagents/ConditionsYield RangeReference
AlkylationDimethyl sulfate, Cs₂CO₃, DMF, 40°C, 3h31–90%
Anion ExchangeAgNO₃ or ion-exchange resin70–85%

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer :

  • NMR Spectroscopy :
    • ¹H/¹³C NMR : Identify cation structure (e.g., ethyl/methyl substituents) and anion coordination. Peaks for the imidazolium ring protons appear at δ 7.5–9.5 ppm .
    • DEPT-135 : Confirms quaternary carbons in the methyl carbonate anion.
  • X-ray Crystallography :
    • Use SHELXL or OLEX2 for structure refinement. For example, SHELXL’s robust algorithms handle high-resolution data and twinning in ionic liquid crystals .
    • Key Parameters :
  • Data collection: Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement: Full-matrix least-squares on F² .

Q. Example Crystallographic Data :

ParameterValueReference
Space GroupP21/c
R-factor<0.05

Advanced Research Questions

Q. How do discrepancies in synthetic yields arise when varying alkylating agents, and how can they be resolved?

Methodological Answer : Yield variations (e.g., 31% vs. 90% in ) stem from:

  • Steric Effects : Bulky alkylating agents (e.g., diethyl sulfate) reduce reaction efficiency.
  • Solvent Polarity : Polar aprotic solvents (DMF) enhance ion pairing, favoring higher yields.
    Resolution Strategies :
  • Use microwave-assisted synthesis to reduce reaction time and improve homogeneity.
  • Optimize stoichiometry: A 1.2:1 molar ratio of alkylating agent to imidazole minimizes unreacted starting material .

Q. Case Study :

  • Dimethyl sulfate vs. diethyl sulfate in DMF:
    • Dimethyl sulfate: 83% yield (lower steric hindrance).
    • Diethyl sulfate: 38% yield (higher steric hindrance) .

Q. How does the methyl carbonate anion influence the compound’s physical properties compared to other anions (e.g., BF₄⁻, PF₆⁻)?

Methodological Answer : The anion governs:

  • Thermal Stability : Methyl carbonate decomposes at ~200°C, lower than BF₄⁻ (>300°C) .
  • Viscosity : Methyl carbonate reduces viscosity (η ≈ 120 cP at 25°C) compared to PF₆⁻ (η ≈ 450 cP) due to weaker ion pairing .
  • Solubility : Hydrophilic methyl carbonate enhances water solubility, unlike hydrophobic PF₆⁻ .

Q. Comparative Table :

AnionThermal Stability (°C)Viscosity (cP, 25°C)Solubility in H₂O
Methyl Carbonate200120Miscible
BF₄⁻320180Partially miscible
PF₆⁻350450Immiscible
Data derived from .

Q. What computational methods are suitable for modeling non-covalent interactions in this compound’s crystal structure?

Methodological Answer :

  • DFT Calculations : Use Gaussian09 or ORCA to optimize geometry and analyze H-bonding (e.g., imidazolium C-H⋯O interactions with methyl carbonate).
  • Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., 60% H-bonding contribution in ).
  • Molecular Dynamics (MD) : Predicts diffusion coefficients and ionic conductivity using LAMMPS or GROMACS .

Q. Example Workflow :

Generate .cif file from XRD data.

Perform DFT optimization (B3LYP/6-311++G**).

Visualize Hirshfeld surfaces via CrystalExplorer .

Q. How can the compound’s stability under electrochemical conditions be experimentally validated?

Methodological Answer :

  • Cyclic Voltammetry (CV) : Scan between -2.0 V to +2.0 V (vs. Ag/AgCl) to detect redox activity. Stable compounds show no Faradaic currents.
  • Thermogravimetric Analysis (TGA) : Measure decomposition onset temperature (≥200°C for methyl carbonate ).
  • Long-Term Stability : Store under argon at 25°C for 6 months; monitor via ¹H NMR for degradation peaks .

Q. Critical Parameters :

  • Electrolyte Purity : Remove halide impurities (<10 ppm) to prevent side reactions.
  • Moisture Control : Use glovebox (H₂O < 1 ppm) during electrochemical testing .

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